molecular formula C11H9BrO3 B4416792 (2-bromo-6-methyl-1-benzofuran-3-yl)acetic acid

(2-bromo-6-methyl-1-benzofuran-3-yl)acetic acid

Cat. No.: B4416792
M. Wt: 269.09 g/mol
InChI Key: YOEDBCJITYUYTB-UHFFFAOYSA-N
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Description

(2-bromo-6-methyl-1-benzofuran-3-yl)acetic acid is a chemical compound that belongs to the benzofuran family. Benzofurans are heterocyclic organic compounds that contain a fused benzene and furan ring. This particular compound is characterized by the presence of a bromine atom at the 2-position, a methyl group at the 6-position, and an acetic acid moiety at the 3-position of the benzofuran ring. Benzofuran derivatives are known for their diverse biological activities and have been studied for various applications in medicinal chemistry and pharmacology .

Preparation Methods

The synthesis of (2-bromo-6-methyl-1-benzofuran-3-yl)acetic acid can be achieved through several synthetic routes. One common method involves the bromination of 6-methyl-1-benzofuran-3-yl)acetic acid using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) in carbon tetrachloride (CCl4) under reflux conditions . This reaction selectively introduces a bromine atom at the 2-position of the benzofuran ring.

Industrial production methods for benzofuran derivatives often involve large-scale reactions with optimized conditions to ensure high yield and purity. These methods may include the use of continuous flow reactors and advanced purification techniques to isolate the desired product .

Chemical Reactions Analysis

(2-bromo-6-methyl-1-benzofuran-3-yl)acetic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 2-position can be replaced by other nucleophiles through nucleophilic substitution reactions. Common reagents for these reactions include sodium azide (NaN3) and potassium thiocyanate (KSCN).

    Oxidation Reactions: The methyl group at the 6-position can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction Reactions: The acetic acid moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

The major products formed from these reactions depend on the specific reagents and conditions used .

Mechanism of Action

The mechanism of action of (2-bromo-6-methyl-1-benzofuran-3-yl)acetic acid depends on its specific biological target. In general, benzofuran derivatives exert their effects by interacting with various molecular targets, such as enzymes, receptors, and ion channels. These interactions can modulate cellular pathways and lead to the desired biological effects. For example, some benzofuran derivatives inhibit the activity of enzymes involved in inflammation, thereby reducing inflammatory responses .

Comparison with Similar Compounds

(2-bromo-6-methyl-1-benzofuran-3-yl)acetic acid can be compared with other benzofuran derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity, making it a valuable compound for further research and development .

Properties

IUPAC Name

2-(2-bromo-6-methyl-1-benzofuran-3-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrO3/c1-6-2-3-7-8(5-10(13)14)11(12)15-9(7)4-6/h2-4H,5H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOEDBCJITYUYTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C(=C(O2)Br)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(2-bromo-6-methyl-1-benzofuran-3-yl)acetic acid
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(2-bromo-6-methyl-1-benzofuran-3-yl)acetic acid
Reactant of Route 6
(2-bromo-6-methyl-1-benzofuran-3-yl)acetic acid

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